molecular formula C7H3BrFNOS B14894962 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one

2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one

Cat. No.: B14894962
M. Wt: 248.07 g/mol
InChI Key: SJGOIFYMYYUOCR-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one typically involves the bromination and fluorination of thienopyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or copper salts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents like dichloromethane are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thienopyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoropyridine: A related compound with similar halogenation but different structural framework.

    2-Bromo-6-fluoropyridine: Another similar compound with bromine and fluorine atoms at different positions.

    2-Bromo-5-fluoropyridine: A compound with bromine and fluorine atoms at the 2 and 5 positions, respectively.

Uniqueness

2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms at specific positions enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H3BrFNOS

Molecular Weight

248.07 g/mol

IUPAC Name

2-bromo-4-fluoro-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H3BrFNOS/c8-5-1-3-4(9)2-10-7(11)6(3)12-5/h1-2H,(H,10,11)

InChI Key

SJGOIFYMYYUOCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=CNC2=O)F)Br

Origin of Product

United States

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